Enasidenib mesylate
Overview
Description
Enasidenib mesylate: is a selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme. It is primarily used for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) that has specific mutations in the IDH2 gene . This compound was developed by Agios Pharmaceuticals and is licensed to Celgene for further development . This compound was approved by the U.S. Food and Drug Administration (FDA) on August 1, 2017 .
Scientific Research Applications
Enasidenib mesylate has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of the IDH2 enzyme and its effects on cellular metabolism.
Biology: this compound is used to investigate the role of IDH2 mutations in cancer biology and to study the metabolic pathways affected by these mutations.
Medicine: It is used in clinical research to develop targeted therapies for patients with IDH2-mutated AML and other related conditions.
Industry: This compound is used in the pharmaceutical industry for the development of new drugs targeting IDH2 mutations .
Mechanism of Action
Target of Action
Enasidenib mesylate primarily targets the isocitrate dehydrogenase 2 (IDH2) enzyme . This enzyme plays a crucial role in the citric acid cycle, a fundamental biochemical pathway in cellular respiration . Mutations in the IDH2 gene are found in approximately 10-15% of acute myeloid leukemia (AML) cases and about 5% of myelodysplastic syndromes (MDS) cases .
Mode of Action
This compound is a small molecule inhibitor that selectively inhibits the mutant IDH2 enzyme . It acts as an allosteric inhibitor , binding to a site other than the enzyme’s active site, which changes the enzyme’s conformation and prevents it from catalyzing its normal reaction . This inhibition disrupts the abnormal cell differentiation caused by the mutated IDH2 .
Biochemical Pathways
The IDH2 enzyme is a critical component of the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy. Mutated forms of IDH2 produce high levels of the ®-enantiomer of 2-hydroxyglutarate (R-2-HG), an oncometabolite that induces a block in cell differentiation . By inhibiting the mutant IDH2 enzyme, this compound disrupts this cycle, reducing the levels of R-2-HG and promoting the differentiation of cells .
Pharmacokinetics
It is known that this compound is an orally administered drug , suggesting that it is absorbed through the gastrointestinal tract
Result of Action
The primary molecular effect of this compound is the reduction of R-2-HG levels, leading to the promotion of cell differentiation . On a cellular level, this compound slows or stops the growth of cancer cells . In clinical trials, this compound has shown effectiveness in inducing responses in patients with IDH2-mutated AML or MDS .
Action Environment
It’s worth noting that the effectiveness of this compound can be influenced by the genetic environment, specifically the presence of idh2 mutations . Additionally, the drug’s effectiveness may be influenced by the patient’s overall health status and the presence of other medications or therapies .
Safety and Hazards
Enasidenib may cause serious side effects, including differentiation syndrome, which can be fatal if not treated . Common side effects include nausea, vomiting, diarrhea, increased levels of bilirubin, and decreased appetite . It is very toxic if swallowed, irritating to skin, and may cause serious damage to eyes .
Future Directions
Biochemical Analysis
Biochemical Properties
Enasidenib mesylate acts as an allosteric inhibitor of the mutant IDH2 enzyme, preventing cell growth . It has also been shown to block several other enzymes that play a role in abnormal cell differentiation . In preclinical studies, cells with mutated IDH2 AML were found to be particularly sensitive to BCL2 inhibition with venetoclax .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the mutant IDH2 enzyme, which in turn prevents cell growth . This inhibition also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an allosteric inhibitor of the mutant IDH2 enzyme . This inhibition prevents cell growth and blocks several other enzymes involved in abnormal cell differentiation .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. In a study evaluating the safety and efficacy of this compound in patients with IDH2-mutated relapsed/refractory myeloid malignancies, patients were treated continuously by 28-day cycles . The study found that the overall response rate included complete remission, with the median time to best response being one month .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . The drug was administered by oral gavage at a dose of 40 mg/kg twice a day and 100 mg/kg daily . Tumor burden was measured in bone marrow samples collected immediately prior to treatment and every 2 weeks during the 12-week treatment period .
Metabolic Pathways
This compound is involved in the metabolic pathway of the isocitrate dehydrogenase 2 (IDH2) enzyme . It acts as an allosteric inhibitor of this enzyme, which plays a crucial role in the Krebs/citric acid cycle .
Subcellular Localization
It is known that the IDH2 enzyme, which this compound inhibits, is localized in the mitochondria . Therefore, it can be inferred that this compound may also localize to the mitochondria to exert its inhibitory effects.
Preparation Methods
The synthesis of enasidenib mesylate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as trifluoromethyl and pyridinyl groups are introduced through nucleophilic substitution and coupling reactions.
Purification and crystallization: The final product is purified through recrystallization and other purification techniques to obtain this compound in its pure form
Chemical Reactions Analysis
Enasidenib mesylate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: This compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the compound
Comparison with Similar Compounds
Enasidenib mesylate is unique in its selective inhibition of the IDH2 enzyme. Similar compounds include:
Ivosidenib: An inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, used for the treatment of IDH1-mutated AML.
AG-120: Another IDH1 inhibitor with similar applications in cancer treatment.
AG-881: A dual inhibitor of both IDH1 and IDH2 enzymes, used in research for broader applications in cancer therapy
This compound stands out due to its specificity for IDH2 and its effectiveness in treating IDH2-mutated AML .
Properties
IUPAC Name |
methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHZQZYWXEDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F6N7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027943 | |
Record name | Enasidenib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1650550-25-6 | |
Record name | Enasidenib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enasidenib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENASIDENIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Enasidenib Mesylate interact with its target and what are the downstream effects?
A1: this compound is a targeted therapy drug that acts as a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) protein. [] In various myeloid malignancies, including acute myeloid leukemia (AML), mutations in the IDH2 gene are frequently observed. These mutations lead to the production of a mutant IDH2 enzyme, which produces an oncometabolite called 2-hydroxyglutarate (2-HG). [] 2-HG accumulation interferes with cellular processes, including DNA and histone methylation, ultimately contributing to the development and progression of cancer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.